molecular formula C12H14N2O4 B8756391 Methyl 4-dimethylaminovinyl-3-nitrobenzoate CAS No. 133831-27-3

Methyl 4-dimethylaminovinyl-3-nitrobenzoate

Cat. No. B8756391
M. Wt: 250.25 g/mol
InChI Key: RTGNZFSMKJWWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-dimethylaminovinyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
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properties

CAS RN

133831-27-3

Product Name

Methyl 4-dimethylaminovinyl-3-nitrobenzoate

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 4-[2-(dimethylamino)ethenyl]-3-nitrobenzoate

InChI

InChI=1S/C12H14N2O4/c1-13(2)7-6-9-4-5-10(12(15)18-3)8-11(9)14(16)17/h4-8H,1-3H3

InChI Key

RTGNZFSMKJWWKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-methyl-3-nitrobenzoate (5 g, 25.6 mmol) was dissolved in DMF (25 mL, 5 vol) and to this was added N,N-dimethylformamide dimethylacetal (4.4 mL, 33.3 mmol). The mixture was allowed to stir at 140° C. for 3 h. The resulting deep red solution was allowed to cool and concentrated under vacuum. The residue was triturated with methanol and filtered. The filtrate was washed with methanol and dried on the sinter to yield 4-(2-dimethylamino-vinyl)-3-nitrobenzoic acid methyl ester (5.2 g, 80%). 1H NMR (300 MHz, DMSO), δ: 2.98 (6H, s, 2×CH3), 3.87 (3H, s, CH3), 5.58 (1H, m, CH), 7.72-7.83 (3H, m, ArH), 8.32 (1H, m, CH).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a reaction flask were introduced 89.7 g of methyl 4-methyl-3-nitrobenzoate, 82.1 g of dimethylformamide dimethyl acetal and 200 ml of dimethylformamide (DMF), and the content of the flask was stirred at 120° C. for 6 hours. DMF was distilled off to obtain a red-violet colored solid product. Then, 300 ml of methanol was poured into the flask to wash the crystalline matter, and filtered. Thus, 104.8 g (yield 91%) of methyl 4-dimethylaminovinyl-3-nitrobenzoate was obtained.
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
82.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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